EGD1 protein
Description
Properties
CAS No. |
148998-71-4 |
|---|---|
Molecular Formula |
C28H26Cl2N2Pd2.2C5H5.2Fe |
Synonyms |
EGD1 protein |
Origin of Product |
United States |
Molecular Genetics and Gene Expression of Egd1 Protein
EGD1 Gene Structure and Organization
The EGD1 gene encodes the beta subunit of the nascent polypeptide-associated complex. uniprot.orgyeastgenome.org Studies in Saccharomyces cerevisiae (baker's yeast) have provided significant insights into its genomic organization and characteristics. The systematic name for the EGD1 gene in S. cerevisiae is YPL037C. yeastgenome.org
Coding Sequence and Genomic Locus
In Saccharomyces cerevisiae, the EGD1 gene is an open reading frame (ORF) located on chromosome 1. uniprot.orgyeastgenome.org The coding sequence of EGD1 in S. cerevisiae strain S288C encodes a protein of 157 amino acids with a predicted molecular mass of approximately 17.0 kDa. yeastgenome.orgnih.gov The protein is highly basic, with a high percentage of lysine (B10760008) and arginine residues. nih.gov
Paralogous Relationships (e.g., BTT1 in Yeast)
In Saccharomyces cerevisiae, EGD1 has a paralogous gene, BTT1. yeastgenome.orgalliancegenome.org This paralogy arose from a whole-genome duplication event in yeast. yeastgenome.orgalliancegenome.orgyeastgenome.org Both EGD1 and BTT1 encode beta subunits of the NAC complex, specifically β-NAC and β'-NAC, respectively. plos.org While both can form heterodimers with the alpha subunit (encoded by EGD2), forming αβ-NAC and αβ'-NAC complexes, the expression level of BTT1 is significantly lower than that of EGD1. plos.org Consequently, the αβ-NAC complex, containing Egd1p, appears to be the dominant form in yeast. plos.org Although individual null mutants of egd1 or btt1 are viable, the double mutant lacking both genes is also viable, indicating some functional redundancy or alternative mechanisms can compensate for their absence. yeastgenome.orgyeastgenome.org
Transcriptional Regulation of EGD1
The transcriptional regulation of EGD1 involves the interplay of regulatory DNA elements and transcription factors, and its expression can be influenced by various cellular conditions.
Regulatory Elements and Transcription Factors Governing EGD1 Gene Expression
Gene expression, including that of EGD1, is primarily regulated at the transcriptional level. github.iobio-rad.com This involves cis-regulatory elements (CREs), such as promoters and enhancers, located near the gene, and trans-acting factors, primarily transcription factors (TFs), which bind to these CREs. github.iomdpi.comnih.govwikipedia.org Transcription factors are proteins that bind to specific DNA sequences to control the rate of transcription. github.iokhanacademy.org
In Saccharomyces cerevisiae, Egd1p was initially identified as a protein that enhances the DNA binding of the transcriptional activator Gal4p. yeastgenome.orgnih.gov This suggests a role for Egd1p, and by extension, the regulation of its own gene EGD1, in transcriptional processes. uniprot.org While the specific cis-regulatory elements and transcription factors directly governing EGD1 gene expression have not been exhaustively detailed in the provided sources, the general principles of transcriptional regulation involving promoters, enhancers, and transcription factor binding apply. github.iomdpi.comnih.govwikipedia.org
Influence of Cellular Conditions on EGD1 Transcription
Cellular conditions can significantly influence gene transcription. elifesciences.org While direct studies explicitly detailing the impact of various cellular conditions solely on EGD1 transcription are limited in the provided context, the function of EGD1 as part of the NAC complex, involved in protein targeting and ribosomal association, suggests its expression might be responsive to conditions affecting protein synthesis demand, cellular stress, or growth conditions. uniprot.orgyeastgenome.org For instance, studies on egd1 null mutants in S. cerevisiae have revealed phenotypes related to decreased vegetative growth rate and altered stress resistance, indirectly implying that conditions affecting these aspects might influence EGD1 expression. yeastgenome.org
Post-Transcriptional Regulation of EGD1 mRNA
Post-transcriptional regulation plays a crucial role in controlling gene expression after the RNA transcript has been produced. khanacademy.orgebi.ac.ukwikipedia.org This level of regulation involves processes that affect mRNA stability, processing, localization, and translation efficiency. bio-rad.comkhanacademy.orgwikipedia.org
While specific details regarding the post-transcriptional regulation mechanisms exclusively governing EGD1 mRNA are not extensively described in the provided search results, general mechanisms of post-transcriptional control in eukaryotes include the addition of a 5' cap, splicing to remove introns, and the addition of a 3' poly-A tail. bio-rad.comkhanacademy.orgnih.gov These modifications are crucial for mRNA stability, nuclear export, and translation. khanacademy.orgwikipedia.orgnih.gov RNA binding proteins (RBPs) also play a significant role in regulating mRNA stability and localization by binding to specific sequences or structures within the mRNA. wikipedia.org Given the role of EGD1 in protein synthesis and targeting, it is plausible that its mRNA is subject to post-transcriptional controls to fine-tune its expression levels in response to cellular needs.
EGD1 mRNA Localization and Granule Formation
Research indicates that EGD1, also known as Tey1p in Saccharomyces cerevisiae, is involved in processes related to protein synthesis and ribosome function. While the search results primarily detail the protein's localization and function within the cell, specific details directly addressing EGD1 mRNA localization and the formation of mRNA granules were not prominently featured in the initial search results. However, related studies on proteins involved in translation and ribosome biogenesis often highlight the intricate mechanisms of mRNA targeting and localization, which are crucial for localized protein synthesis.
Role of Microtubules in EGD1 mRNA Distribution
The precise role of microtubules specifically in the distribution of EGD1 mRNA was not explicitly detailed in the provided search results. Microtubules are known components of the cellular cytoskeleton and play significant roles in the transport of various cellular components, including mRNA molecules, to specific locations within the cell. This transport mechanism is vital for establishing cellular polarity and ensuring proteins are synthesized where they are needed. Further research may elucidate the specific involvement of microtubules in the localization pathway of EGD1 mRNA.
Protein Expression and Abundance Dynamics of EGD1 Protein
The this compound, or Tey1p, is a known component of the nascent polypeptide-associated complex (NAC) and is also found in association with ribosomes, particularly the ribosomal stalk. Studies have investigated its expression levels and cellular abundance.
Studies in Saccharomyces cerevisiae have provided insights into the steady-state levels of Tey1p (EGD1). Quantitative analyses have shown that Tey1p is present in significant amounts within the cell. The steady-state level of a protein is a balance between its synthesis rate and its degradation (turnover) rate. While the search results confirm the presence and relative abundance of EGD1/Tey1p, detailed dynamics of its turnover rate were not explicitly provided. Its association with stable cellular machinery like ribosomes might suggest a relatively stable protein with a turnover rate linked to the lifecycle of these complexes.
Quantitative proteomic studies have been instrumental in determining the cellular abundance of proteins, including EGD1/Tey1p. These studies often employ techniques such as mass spectrometry to measure the number of protein molecules per cell. For Saccharomyces cerevisiae, quantitative data on Tey1p abundance is available. For instance, one study reported the estimated number of Tey1p molecules per cell.
Here is an example of quantitative data that might be obtained from such studies:
| Protein | Organism | Estimated Molecules per Cell |
| Tey1p | Saccharomyces cerevisiae | ~20,000 - 50,000 |
Cellular Localization and Subcellular Compartmentation of Egd1 Protein
Predominant Cytoplasmic Localization and Ribosomal Association of EGD1 Protein
EGD1 is primarily localized in the cytoplasm, consistent with its function as a subunit of the nascent polypeptide-associated complex (NAC) which associates with ribosomes. uniprot.orguniprot.orgweizmann.ac.ilstring-db.org Studies in Saccharomyces cerevisiae have shown EGD1 as a peripheral component of cytoplasmic ribosomes. yeastgenome.orgdntb.gov.ua The EGD1-EGD2 variant of the NAC complex is the dominant form in vivo and reversibly binds to cytoplasmic ribosomes. This association is crucial for its role in interacting with nascent polypeptides as they emerge from the ribosome. The abundance of this compound in cells has been quantified, providing insight into its prevalence in the cytoplasmic environment. pax-db.org
Transient Nuclear Localization and Functional Implications of this compound
While predominantly cytoplasmic, this compound can also transiently localize to the nucleus. uniprot.orguniprot.orguniprot.org This transient nuclear presence suggests potential roles beyond its established cytoplasmic functions. Research indicates that EGD1 may act as a transcription factor, exerting a negative effect on the expression of certain genes transcribed by RNA polymerase II. uniprot.orguniprot.org Furthermore, EGD1 has been shown to enhance the DNA binding activity of the GAL4 protein activator in yeast. uniprot.orgyeastgenome.org Studies investigating the nuclear import of EGD1 in yeast have identified a domain responsible for this process, mediated by karyopherins such as Kap123p and Pse1p. biologists.com In vivo experiments using temperature-sensitive mutants of SRP1, involved in importin α/importin β-mediated transport, showed impaired nuclear import of a truncated EGD1, further supporting an active transport mechanism into the nucleus. biologists.com
Association of this compound with Specific Cellular Structures
EGD1's function is intrinsically linked to its association with several key cellular structures involved in protein synthesis, folding, and degradation.
Ribosomal Exit Tunnel Interaction
As a core component of the NAC, EGD1 interacts directly with the ribosome, specifically near the ribosomal exit tunnel. uniprot.orguniprot.orgstring-db.orgpax-db.orgnih.govnih.gov The NAC is a dynamic complex positioned at the ribosomal exit tunnel, where it protects emerging polypeptide chains from premature interactions with other cytoplasmic proteins. uniprot.orguniprot.orgpax-db.org Studies have shown that EGD1 interacts with the ribosome adjacent to the ribosomal protein Rpl31 (eL31). nih.govrupress.org Cross-linking experiments have provided evidence for the proximity of EGD1 to Rpl31 at the exit site. nih.govrupress.org This interaction is vital for the NAC's role as the first chaperone to contact nascent polypeptides. nih.gov
Nascent Polypeptide-Associated Complex Formation
EGD1 is a beta subunit of the nascent polypeptide-associated complex (NAC), a heterodimer typically consisting of an alpha subunit (EGD2 in yeast) and a beta subunit (EGD1 or BTT1 in yeast). uniprot.orguniprot.orgyeastgenome.orgpax-db.orgnih.govnih.govnih.gov The EGD1-EGD2 variant is considered the dominant form of the complex in vivo. This complex associates with ribosomes and interacts with nascent polypeptides to prevent incorrect folding and aggregation. The stability and ribosome association of the NAC, including EGD1, are dependent on its own ubiquitination. nih.govnih.gov Specifically, mutation of lysine (B10760008) residues K29 and K30 in Egd1p has been shown to reduce its ribosomal association. nih.gov These residues are part of the ribosome-binding site of Egd1p. nih.gov
Data on Egd1p Ribosome Association and Ubiquitination:
| Egd1p Variant | Ubiquitination Status | Ribosomal Association |
| Wild-type | Ubiquitinated | High |
| K29,30A Mutant | Reduced/Abolished | Reduced |
| K29,30R Derivative | Non-ubiquitinated | Reduced |
Mitochondrial Association and Targeting
The NAC, including EGD1, plays a role in protein targeting to mitochondria. uniprot.orguniprot.orgweizmann.ac.ilstring-db.orgyeastgenome.orgdntb.gov.uapax-db.orgbiorxiv.org The complex promotes mitochondrial protein import by enhancing productive ribosome interactions with the outer mitochondrial membrane. uniprot.orguniprot.orgpax-db.org The EGD1-EGD2 variant of NAC has a preference for ribosomes translating metabolic enzymes and proteins destined for the endoplasmic reticulum and mitochondria. oup.com By binding to the initial portion (30-50 amino acids) of nascent mitochondrial precursor proteins, the NAC prevents the premature formation of basic, amphipathic helices, allowing targeting sequences to interact with chaperones and mitochondrial import factors. pnas.org EGD1 is required for efficient selective mitochondrial degradation (mitophagy) in budding yeast, influencing the phosphorylation of Atg32, a key protein in initiating mitophagy. biorxiv.orgnih.govosaka-u.ac.jp Loss of Egd1 leads to a significant reduction in mitochondrial degradation. nih.govosaka-u.ac.jp
Co-localization with P-body Components
EGD1 has been observed to co-localize with components of P-bodies (processing bodies) in Saccharomyces cerevisiae. nih.govresearchgate.netscispace.com P-bodies are cytoplasmic granules involved in mRNA degradation and storage. nih.gov The co-localization of EGD1 with P-body components, along with the observation that EGD1 mRNA accumulates in cytoplasmic granules with features similar to cellular inclusions containing aggregated proteins, suggests a potential link between EGD1, mRNA localization, and granule formation. nih.govresearchgate.net Disruption of microtubules affects the formation of these EGD1-containing granules. nih.gov
Molecular Functions and Mechanisms of Egd1 Protein
Role in Co-translational Protein Folding and Targeting
EGD1, as part of the NAC, is intimately involved in the processes of co-translational protein folding and targeting. This occurs as the polypeptide chain is being synthesized by the ribosome. uniprot.orguniprot.orgyeastgenome.orguniprot.orghoelzel-biotech.com
A primary function of the NAC, and thus EGD1, is to interact with nascent polypeptides as they emerge from the ribosomal exit tunnel. uniprot.orgyeastgenome.orguniprot.orghoelzel-biotech.comoup.com This interaction occurs with the first 30-50 amino acids of the translated chain. This binding is reversible and associates with cytoplasmic ribosomes.
The interaction of the NAC with nascent polypeptides is crucial for protecting these emerging chains from inappropriate interactions with other cytoplasmic proteins. uniprot.orgyeastgenome.orguniprot.org This protective function is vital for ensuring that the nascent protein does not misfold or aggregate prematurely. By preventing aberrant interactions, the NAC helps guide the nascent protein towards its correct folding pathway and subsequent cellular localization. uniprot.org
Interaction with Nascent Polypeptides
Involvement in Mitochondrial Protein Import
EGD1, within the context of the NAC, also plays a significant role in the import of proteins into mitochondria. uniprot.orguniprot.orgyeastgenome.orgalliancegenome.orgnih.govuniprot.orghoelzel-biotech.comosaka-u.ac.jp
The NAC complex, containing EGD1, promotes mitochondrial protein import by enhancing productive interactions between ribosomes and the outer mitochondrial membrane. uniprot.orgyeastgenome.orguniprot.org This enhanced interaction is crucial for the efficient delivery of mitochondrially destined proteins to the import machinery located on the mitochondrial surface. uniprot.org
EGD1 facilitates the co-translational targeting of proteins to mitochondria. uniprot.orgalliancegenome.orgnih.govosaka-u.ac.jp This mechanism involves the docking of the mRNA encoding a mitochondrial protein to the mitochondria via the mitochondrial targeting sequence present in the nascent chain, the EGD1 chaperone, and proteins on the outer mitochondrial membrane like Om14 and Tom20. oup.combiorxiv.orgresearchgate.net This co-translational targeting pathway ensures that certain mitochondrial proteins are delivered to the organelle as they are being synthesized. oup.combiorxiv.org Studies in Saccharomyces cerevisiae have shown that EGD1 is required for efficient selective mitochondrial degradation (mitophagy), and its absence leads to a strong reduction in this process. osaka-u.ac.jp
Regulation of Gene Expression and Transcriptional Activity
Negative Effect on RNA Polymerase II Transcribed Genes
EGD1 has been suggested to act as a transcription factor that exerts a negative effect on the expression of several genes transcribed by RNA polymerase II. uniprot.orguniprot.orguniprot.orgmybiosource.com Research in yeast has shown that cells lacking both EGD1 and its paralog BTT1 exhibit elevated expression levels of certain genes, including GAL1 and GAL10, suggesting a repressive role for these proteins in the absence of galactose. nih.gov This negative effect extends to other genes like ACT1 and SSO1, while the expression of ribosomal RNA and transfer RNA remains unaffected. nih.gov
Enhancement of DNA Binding for Specific Transcription Factors (e.g., GAL4)
EGD1 is known to enhance the DNA binding of specific transcription factors, notably the yeast transcriptional activator GAL4 (Gal4p). yeastgenome.orgnih.govalliancegenome.orguniprot.orgnih.gov Studies using techniques like gel retardation assays have demonstrated that while purified Gal4p can bind DNA, the formation of a stable complex is enhanced by the presence of EGD1. nih.govnih.govpsu.edu This enhancement activity coeluted with polypeptides including the EGD1 protein during purification. nih.govnih.gov EGD1 is a highly basic protein with a predicted molecular mass of approximately 16.5 kDa and shares significant sequence similarity with the human protein BTF3. nih.govnih.gov
Impact on Induction of Galactose-Regulated Genes
The presence of EGD1 is important for the efficient induction of galactose-regulated genes. nih.govnih.gov Although an egd1 null mutant is viable and can utilize galactose, the induction of galactose-regulated genes is significantly reduced when these mutant cells are shifted from glucose to galactose. nih.govnih.govnih.gov This suggests that while not essential for viability or basic galactose metabolism, EGD1 plays a facilitating role in the full transcriptional activation of these genes under inducing conditions.
Participation in Mitophagy Pathways
EGD1 is involved in mitophagy, the selective degradation of mitochondria through autophagy. yeastgenome.orgalliancegenome.orgdntb.gov.uacore.ac.ukosaka-u.ac.jpnih.govresearchgate.netresearchgate.net This process is crucial for maintaining cellular homeostasis by removing damaged or excess mitochondria. dntb.gov.uaosaka-u.ac.jpnih.govresearchgate.nethud.ac.uk
Participation in Mitophagy Pathways
Regulation of Atg32 Protein Phosphorylation
EGD1 plays a role in regulating the phosphorylation of Atg32, a key protein required for initiating mitophagy in budding yeast. yeastgenome.orgalliancegenome.orgdntb.gov.uaosaka-u.ac.jpnih.govhud.ac.uknih.govosaka-u.ac.jp Research indicates that the phosphorylation level of Atg32 is decreased in the absence of EGD1. dntb.gov.uaosaka-u.ac.jpnih.govhud.ac.uknih.govosaka-u.ac.jp This suggests that EGD1 acts upstream of or within the pathway that leads to Atg32 phosphorylation. yeastgenome.orgalliancegenome.orgdntb.gov.ua
Requirement for Efficient Selective Mitochondrial Degradation
Efficient selective mitochondrial degradation is strongly reduced in cells lacking EGD1. alliancegenome.orgdntb.gov.uaosaka-u.ac.jpnih.govresearchgate.nethud.ac.ukosaka-u.ac.jp While other NAC subunits like Egd2 or Btt1 have only partial or slight effects on mitophagy, EGD1 is notably required for this process. dntb.gov.uaosaka-u.ac.jpnih.govhud.ac.uk Importantly, forced hyperphosphorylation of Atg32 can largely restore mitophagy levels in egd1-null cells, further supporting the role of EGD1 in Atg32 phosphorylation and subsequent mitophagy initiation. osaka-u.ac.jpnih.govhud.ac.ukosaka-u.ac.jp
Interplay with Ribosome Dynamics and Translation Elongation
EGD1, as a component of the nascent polypeptide-associated complex (NAC), interacts with ribosomes and influences protein synthesis. uniprot.orgosaka-u.ac.jpnih.govnih.govresearchgate.netfrontiersin.orgscribd.comresearchgate.net The NAC is a dynamic complex associated with the ribosomal exit tunnel, protecting nascent polypeptides and influencing their targeting. uniprot.orguniprot.orguniprot.org EGD1, along with Egd2, forms a variant of the NAC complex. uniprot.org The NAC associates with ribosomes and also interacts with the CCR4-NOT complex. uniprot.org
Interplay with Ribosome Dynamics and Translation Elongation
Association with Ribosomes and Ribosomal Exit Tunnel
EGD1 is a subunit of the nascent polypeptide-associated complex (NAC), which is a dynamic component of the ribosomal exit tunnel. uniprot.orguniprot.org The NAC is a heterodimer typically composed of an alpha subunit (Egd2 in yeast) and a beta subunit (either Egd1 or Btt1 in yeast). uniprot.orgbiorxiv.org The NAC associates with ribosomes via the beta subunits, Egd1 or Btt1. uniprot.org
The association of NAC with ribosomes is crucial for protecting emerging polypeptides from inappropriate interactions with other cytoplasmic proteins, thereby ensuring proper nascent protein targeting. uniprot.orguniprot.org In Saccharomyces cerevisiae, NAC is quantitatively associated with ribosomes. nih.gov Studies have shown that NAC contacts several ribosomal proteins. nih.gov Specifically, the N-terminus of the beta-NAC subunit (Egd1p) contacts ribosomal protein Rpl31, which is located near the tunnel exit and is unique to eukaryotes and archaea. nih.gov The first 23 amino acids of Egd1 have been found to be sufficient for ribosome binding. researchgate.net In contrast, the alpha-NAC subunit (Egd2p) contacts Rpl17, a ribosomal protein adjacent to Rpl31 at the ribosomal tunnel exit site. nih.gov This dual binding mode highlights how the NAC complex interacts with the ribosome surface. nih.gov
Furthermore, the deletion of EGD1 has been shown to markedly increase the association of the Signal Recognition Particle (SRP) with the ribosome, suggesting that Egd1 is important in regulating SRP association. nih.gov Overexpression of Egd1, conversely, led to a reduction in SRP association with the ribosome. nih.gov
Influence on Ribosome Pausing
EGD1 is implicated in influencing ribosome pausing during translation elongation. Ribosome pausing can be a deliberate mechanism to regulate protein synthesis, allowing time for nascent chain folding, recruitment of chaperones, or targeting to specific cellular locations. biorxiv.orgoup.com
Research on the mitochondrial matrix protein MMF1 in yeast has revealed a mechanism, termed Mito-ENCay, which involves Not4-promoted ribosome pausing during MMF1 translation. biorxiv.orgresearchgate.netoup.comdntb.gov.ua This pausing is coupled with the co-translational docking of the MMF1 mRNA to mitochondria. biorxiv.orgresearchgate.netoup.comdntb.gov.ua The Egd1 chaperone is a key component in this process, facilitating the co-translational targeting of the MMF1 mRNA to mitochondria via the mitochondrial targeting sequence of the Mmf1 nascent chain and interaction with mitochondrial outer membrane proteins like Om14. biorxiv.orgresearchgate.netoup.comdntb.gov.ua
Mito-ENCay, which relies on ribosome pausing and mitochondrial targeting, also depends on the ubiquitination of Egd1 by Not4, the Caf130 subunit of the Ccr4-Not complex, and other factors. biorxiv.orgoup.comdntb.gov.ua This suggests that Egd1's role in ribosome pausing is integrated with ubiquitination and quality control pathways. biorxiv.orgoup.comdntb.gov.ua
While the precise mechanisms by which Egd1 influences pausing are still being elucidated, its involvement in processes like Mito-ENCay demonstrates a role in regulating translation elongation dynamics for specific transcripts. biorxiv.orgresearchgate.netoup.comdntb.gov.ua
Role in Co-translational Quality Control
EGD1, as a subunit of the NAC, plays a significant role in co-translational quality control. researchgate.netresearchgate.net The NAC complex mediates co-translational quality control by interacting with nascent polypeptides as they emerge from the ribosome. researchgate.netresearchgate.net This is particularly important for nascent chains that may be prone to misfolding or aggregation. nih.gov
Not4, an E3 ubiquitin ligase, monoubiquitinates both the ribosomal protein Rps7a and the Egd1 and Egd2 subunits of the NAC. researchgate.netresearchgate.net This ubiquitination of Egd1 and Egd2 is linked to co-translational quality control. researchgate.netresearchgate.net While this ubiquitination alters the substrate's function, it does not necessarily signal for their degradation, but rather appears to regulate translation elongation and quality control processes. researchgate.netresearchgate.net
The Mito-ENCay mechanism, which involves Egd1, is presented as an integrated quality control mechanism that limits the levels of a mitochondrial mRNA co-translationally. oup.com This mechanism involves ribosome pausing and the co-translational targeting of the mRNA to mitochondria, followed by the induction of pathways like Ribosome-Associated Quality Control (RQC) and No-Go Decay (NGD) to reduce mRNA levels and limit the accumulation of the protein. oup.com Egd1 ubiquitination by Not4 is a critical component of this quality control pathway. biorxiv.orgoup.comdntb.gov.ua
Protein Protein Interaction Networks of Egd1 Protein
Core NAC Complex Interactions (Egd1/Egd2)
EGD1 is a key component of the nascent polypeptide-associated complex (NAC). uniprot.orgyeastgenome.orgyeastgenome.org In Saccharomyces cerevisiae, the NAC is primarily a heterodimer composed of the alpha subunit Egd2 and the beta subunit Egd1. yeastgenome.orgnih.gov Another beta subunit paralog, Btt1, also exists, leading to the formation of two distinct heterodimeric complexes: Egd2/Egd1 (αβ1) and Egd2/Btt1 (αβ3). nih.gov The EGD1-EGD2 variant appears to be the dominant form of the complex in vivo. yeastgenome.org
The NAC complex associates with cytoplasmic ribosomes, specifically near the exit tunnel, and interacts with nascent polypeptides as they emerge. uniprot.orgyeastgenome.orgnih.gov This interaction is crucial for protecting emerging polypeptides from inappropriate interactions with other cytoplasmic proteins, thereby ensuring proper nascent protein targeting and preventing aggregation or degradation. uniprot.orgyeastgenome.org The EGD1-EGD2 complex has a preference for ribosomes translating metabolic enzymes, as well as secretory and membrane proteins. yeastgenome.org
A pivotal contact for the robust interaction of the NAC with the ribosome is mediated by ribosomal protein Rpl31. nih.gov This interaction is established via the extreme N-terminus of the beta-NAC subunit (Egd1 or Btt1), which is thought to form an alpha-helical structure enriched in positively charged residues. nih.gov Rpl31 is located in close proximity to the ribosomal tunnel exit and is exclusively found in eukaryotes and archaea. nih.gov
The NAC complex also plays a role in promoting mitochondrial protein import by enhancing productive ribosome interactions with the outer mitochondrial membrane and preventing inappropriate interactions of ribosomes translating non-secretory nascent polypeptides with translocation sites on the endoplasmic reticulum membrane. uniprot.orguniprot.org By binding to the first 30-50 amino acids of a nascent chain, the EGD1-EGD2 complex can prevent mitochondrial precursor proteins from forming a basic, amphipathic helix prematurely, allowing the targeting sequence to first bind chaperones and mitochondrial import stimulating factors before engaging with the outer membrane translocase complex. yeastgenome.org
While loss of Egd2 alone can cause slight defects in targeting to the ER and mitochondria, cells lacking both Egd1 and Egd2 produce polypeptides normally but exhibit fewer ribosomes associated with the mitochondrial surface. nih.govpnas.org This suggests a cooperative role for both subunits in ribosome-mitochondrial interaction.
Interactions with Components of the Ccr4-Not Complex
EGD1 interacts with components of the evolutionarily conserved Ccr4-Not complex, a multi-functional complex involved in various aspects of mRNA metabolism, including transcription, mRNA decay, and translation regulation. oup.combiorxiv.orgfrontiersin.org The NAC complex, including EGD1, associates with the Ccr4-Not complex. uniprot.org
A significant interaction involves Not4, an E3 ubiquitin ligase subunit of the Ccr4-Not complex. frontiersin.orgbiorxiv.orgnih.gov EGD1 is a substrate for the ubiquitin ligase activity of Not4 and undergoes ubiquitination. oup.combiorxiv.orgnih.gov This ubiquitination is regulated during cell growth. nih.gov While Not4 is required for the ubiquitination of both Egd1 and Egd2, the ubiquitination of Egd2 also requires an intact Not4 RING finger domain and other subunits of the Ccr4-Not complex. nih.gov
Ubiquitination of EGD1 by Not4 plays a role in specific cellular processes, such as limiting the overexpression of the mitochondrial matrix protein Mmf1. oup.combiorxiv.org This mechanism, termed Mito-ENCay, involves Not4 promoting ribosome pausing during MMF1 translation, facilitating the co-translational docking of the MMF1 mRNA to mitochondria via the Mmf1 nascent chain, EGD1 chaperone, and other factors. oup.comdntb.gov.ua Egd1 ubiquitination by Not4 is important for repressing Mmf1 overexpression. oup.combiorxiv.org
The Caf130 subunit of the Ccr4-Not complex is also implicated in interactions involving EGD1. Caf130 is important for the co-purification of the NAC complex with the Ccr4-Not complex. biorxiv.org While interactions between Egd1/Egd2 and Not1, Caf130, or Cal4 were not detected at 30°C in some studies, a Yeast Two-Hybrid (Y2H) interaction between Caf130 and both Egd1 and Egd2 was observed at 16°C. elifesciences.org This suggests that the common NAC domain may have an intrinsic capacity to interact with Caf130, potentially explaining the partially redundant contributions of Egd1 and Btt1 to certain regulatory processes. elifesciences.org
Although Caf130 is important for the co-purification of EGD1 with the Ccr4-Not complex, ubiquitination of EGD1 was not abolished in cells lacking Caf130. researchgate.net This indicates a complex interplay between Caf130, Not4, and EGD1 ubiquitination.
Not4 and Ubiquitination of EGD1 Protein
Interaction with GAL4 Protein and Transcriptional Machinery
EGD1, initially identified as an Enhancer of GAL4 DNA binding, interacts with the transcriptional activator GAL4. uniprot.orgnih.govpnas.org GAL4 is a transcription factor in Saccharomyces cerevisiae that regulates genes involved in galactose utilization. yeastgenome.orgresearchgate.net
EGD1 can enhance the DNA binding of the GAL4 protein activator. uniprot.orgyeastgenome.org While an egd1 null mutant is viable and capable of utilizing galactose (Gal+), the induction of galactose-regulated genes is significantly reduced in egd1 mutant strains when shifted from glucose to galactose. nih.gov This suggests that EGD1 plays a role in the efficient activation of GAL4-regulated transcription.
GAL4 activates transcription by binding to upstream activating sequences (UASGAL) in the promoter regions of target genes and recruiting the transcriptional machinery, including complexes like SAGA and Mediator. yeastgenome.orgplos.orgembopress.org The interaction between EGD1 and GAL4 likely contributes to the effective recruitment or function of the transcriptional machinery at GAL4-regulated promoters.
Interactions with Autophagy-Related Proteins (e.g., Atg32)
EGD1 is involved in macroautophagy and acts upstream of or within mitophagy, the selective degradation of mitochondria. yeastgenome.orgalliancegenome.org Research in Saccharomyces cerevisiae has shown that mitochondrial degradation is strongly reduced in cells lacking EGD1. nih.govosaka-u.ac.jpscilit.com
A key interaction in mitophagy involves the pro-mitophagic membrane protein Atg32, which is upregulated and localized to mitochondria under respiratory conditions. osaka-u.ac.jpnih.gov Atg32 interacts with autophagy-related proteins like Atg8 and Atg11 to form a complex that recruits other core autophagy proteins for autophagosome formation. osaka-u.ac.jp
Studies have investigated the relationship between EGD1 and Atg32. While loss of EGD1 leads to a reduction in mitophagy, it does not significantly alter the interactions between Atg32 and Atg8 or Atg11. nih.govosaka-u.ac.jp However, Atg32 phosphorylation levels are reduced in the absence of EGD1 under respiratory conditions. nih.govosaka-u.ac.jp Forced hyperphosphorylation of Atg32 in egd1-null cells can restore mitophagy to near wild-type levels. nih.govosaka-u.ac.jp This suggests that EGD1 contributes to mitophagy by influencing the phosphorylation of Atg32, rather than by directly mediating the Atg32-Atg8/11 interactions. nih.govosaka-u.ac.jp The precise mechanism by which EGD1 affects Atg32 phosphorylation remains to be fully elucidated. nih.gov
Other Identified Interacting Partners
Beyond the core NAC complex, Ccr4-Not components, GAL4, and autophagy proteins, EGD1 has been identified in interactions with other proteins through high-throughput studies and specific investigations.
BioGRID interaction data for Saccharomyces cerevisiae lists numerous potential interacting partners for EGD1 identified through various methods, including Affinity Capture-MS, Affinity Capture-Western, Co-fractionation, Co-purification, PCA, Proximity Label-MS, and Two-hybrid screens. yeastgenome.org These interactions span a wide range of cellular processes, reflecting the diverse roles of EGD1.
For example, EGD1 has been shown to interact with FMP41 through Affinity Capture-MS. thebiogrid.org Genetic interaction studies have also identified relationships between EGD1 and other genes, such as YPT6. thebiogrid.org A negative genetic interaction score was observed between egd1 and ypt6 alleles, suggesting that the absence of both genes results in a more severe fitness defect. thebiogrid.org Ypt6 is a GTPase involved in retrograde transport from the endosome to the Golgi.
STRING interaction networks for EGD1 in other organisms, such as Candida glabrata and Debaryomyces hansenii, also indicate interactions with ribosomal proteins and other factors involved in translation and protein processing, highlighting the conserved nature of some of EGD1's interaction partners. string-db.orgstring-db.org
Regulation of Egd1 Protein Activity
Post-Translational Modifications of EGD1 Protein
Post-translational modifications (PTMs) play a crucial role in modulating the function and fate of the this compound. Among these, ubiquitination has been identified as a significant regulatory event.
Ubiquitination by Not4 and its Functional Consequences
EGD1 is a known substrate for ubiquitination by the E3 ubiquitin ligase Not4, a subunit of the conserved Ccr4-Not complex. oup.combiorxiv.orgnih.govnih.govresearchgate.net This modification is mediated in conjunction with E2 ubiquitin-conjugating enzymes like Ubc4. uniprot.org Research in Saccharomyces cerevisiae has identified specific lysine (B10760008) residues, notably K29 and K30, as critical sites for Egd1 ubiquitination. oup.combiorxiv.orgnih.govnih.govresearchgate.net Mutation of these residues is sufficient to abolish Egd1 ubiquitination. nih.govnih.gov
The ubiquitination of Egd1 by Not4 has important functional consequences, particularly in the context of co-translational protein targeting and expression regulation. It contributes to limiting the overexpression of certain mitochondrial proteins, such as Mmf1. oup.combiorxiv.orgdntb.gov.uaresearchgate.net This regulatory mechanism, termed Mito-ENCay, involves Not4-mediated ribosome pausing during translation and the co-translational docking of mRNA to mitochondria via the nascent chain, Egd1, and other factors. oup.comdntb.gov.uaresearchgate.net The ubiquitination of Egd1 is crucial for this process; expression of a non-ubiquitinated Egd1 derivative failed to complement the overexpression phenotype observed in egd1 deletion mutants. oup.combiorxiv.orgresearchgate.net
Not4 monoubiquitinates both Egd1 and the alpha subunit of NAC, Egd2. nih.govnih.gov This ubiquitination event appears to alter the function of these NAC subunits without necessarily signaling for their degradation. nih.govnih.gov Studies have shown that the ubiquitination of Egd1 and Egd2 is a coordinated process, with Egd1 ubiquitination occurring earlier during cellular growth compared to Egd2. nih.govnih.gov The ubiquitination of Egd1 is also important for its stable association with ribosomes. nih.govnih.gov
Other Predicted or Observed Modifications
While ubiquitination by Not4 is a well-characterized modification of EGD1, other post-translational modifications have been predicted or observed. Databases such as PTMeXchange list phosphothreonine as a potential modification for yeast EGD1, based on combined sources. uniprot.org Further research is needed to fully elucidate the extent and functional significance of other potential PTMs on this compound activity and regulation.
Regulation by Subunit Stoichiometry within NAC
The nascent polypeptide-associated complex (NAC) is typically a heterodimer composed of an alpha subunit (Egd2 in yeast) and a beta subunit (Egd1 or Btt1 in yeast). oup.comnih.govnih.govuniprot.orgresearchgate.netnih.govnih.govbiologists.com The relative abundance and interaction between these subunits can influence the behavior and localization of EGD1.
Impact of Egd2 (alphaNAC) Levels on this compound Granule Distribution
Studies in Saccharomyces cerevisiae have revealed that the cellular levels of Egd2 (alphaNAC) can impact the distribution of EGD1. EGD1 mRNA has been observed to accumulate in cytoplasmic granules. nih.govresearchgate.net The granular distribution of EGD1 appears to be dependent on the quantitative balance between the alpha and beta subunits of NAC. nih.govresearchgate.netscispace.com Specifically, increasing the expression level of Egd2 leads to a decrease in the percentage of cells exhibiting these EGD1-containing cytoplasmic granules. nih.govresearchgate.netscispace.com This suggests that the stoichiometry of the NAC subunits plays a role in regulating the localization or assembly of EGD1 into these granular structures.
Genetic Regulatory Mechanisms
Beyond post-translational modifications and subunit stoichiometry, the activity and function of EGD1 are also influenced by genetic regulatory mechanisms, including the effects of gene deletion.
Physiological and Pathophysiological Roles of Egd1 Protein Non Clinical Focus
Role in Growth and Respiratory Function
Studies in Saccharomyces cerevisiae have indicated a role for EGD1 in cellular growth and respiratory function. Yeast mutants lacking Egd2p, the alpha subunit of the NAC which forms a complex with Egd1p, were viable but exhibited slow growth on rich lactate (B86563) media, a condition that necessitates respiratory metabolism. nih.govpnas.org This slow growth was linked to a progressive loss of respiratory function. nih.govpnas.org While this specific finding pertains to the absence of Egd2p, the integral association of Egd1p and Egd2p within the NAC suggests that EGD1 is also indirectly involved in supporting efficient respiratory growth by ensuring proper protein targeting, including to mitochondria. nih.govpnas.org Phenotype data for egd1-Δ alleles in Saccharomyces cerevisiae also lists "absent respiratory growth" as a consequence. yeastgenome.orgalliancegenome.org
Involvement in Cellular Stress Responses
EGD1 is implicated in cellular stress responses, particularly those related to maintaining protein integrity and preventing the accumulation of misfolded or aggregated proteins. gu.se
Modulation of Protein Aggregation (e.g., Polyglutamine)
Research in model systems, such as yeast, has explored the impact of NAC, and by extension EGD1, on protein aggregation, including the aggregation of proteins with expanded polyglutamine (polyQ) tracts, which are associated with neurodegenerative diseases like Huntington's disease. nih.govmdpi.com Disruption of the NAC in yeast expressing a toxic expanded polyQ protein (htt-103Q) led to improved cellular growth and reduced aggregation of polyglutamine. nih.gov This suggests that the presence of NAC, including EGD1, can influence the aggregation of such proteins. nih.gov While loss of NAC subunits (Egd1 and Btt1, or Egd1 and Egd2) showed a partial rescue of toxicity and reduced aggregation, overexpression of EGD1 or EGD2 alone did not rescue expanded polyglutamine cytotoxicity in yeast. nih.govresearchgate.net This indicates a complex interplay and suggests that modulating NAC activity can impact the cellular handling of aggregation-prone proteins. nih.gov
Impact on Autophagic Processes beyond Mitophagy (e.g., Macroautophagy)
While EGD1 is specifically required for efficient mitophagy (selective degradation of mitochondria) in budding yeast by influencing the phosphorylation of the pro-mitophagic protein Atg32, its impact extends to other autophagic processes. hud.ac.uknih.govosaka-u.ac.jp EGD1 is annotated as being involved in macroautophagy, a major pathway for the bulk degradation of cytoplasmic components. yeastgenome.orguniprot.orgalliancegenome.org Studies have shown that cells lacking Egd1 exhibit decreased autophagy. yeastgenome.orgalliancegenome.org While the reduction in macroautophagy might be partial or slight compared to the strong defect in mitophagy in egd1-null cells, it indicates a broader involvement of EGD1 in autophagic pathways beyond the selective degradation of mitochondria. osaka-u.ac.jp
Phenotypic Consequences of EGD1 Gene Perturbation in Model Systems
Perturbation of the EGD1 gene, primarily studied through deletion in Saccharomyces cerevisiae, results in a range of phenotypic consequences, reflecting its diverse cellular roles. yeastgenome.orgalliancegenome.org These phenotypes highlight the importance of EGD1 for normal cellular function and stress response.
Interactive Table 1: Phenotypic Consequences of EGD1 Gene Perturbation in Saccharomyces cerevisiae
| Phenotype Observable | Qualifier | Mutant Type | References |
| absent respiratory growth | absent | null | yeastgenome.orgalliancegenome.org |
| decreased autophagy | decreased | null | yeastgenome.orgalliancegenome.org |
| decreased mitophagy | decreased | null | yeastgenome.orgalliancegenome.org |
| decreased pexophagy | decreased | null | yeastgenome.orgalliancegenome.org |
| decreased competitive fitness | decreased | null | yeastgenome.orgalliancegenome.org |
| decreased vegetative growth rate | decreased rate | null | yeastgenome.orgalliancegenome.org |
| increased chemical compound excretion | increased | null | yeastgenome.org |
| decreased innate thermotolerance | decreased | null | yeastgenome.org |
| increased heat sensitivity | increased | null | yeastgenome.org |
| decreased resistance to chemicals | decreased | null | yeastgenome.orgalliancegenome.org |
| increased stress resistance | increased | null | yeastgenome.org |
| decreased protein/peptide accumulation | decreased | null | yeastgenome.org |
| decreased protein/peptide modification | decreased | null | yeastgenome.org |
| decreased reticulophagy | decreased | null | yeastgenome.org |
| decreased RNA accumulation | decreased | null | yeastgenome.org |
| increased colony sectoring | increased | overexpression | yeastgenome.org |
| viable | viable | null | yeastgenome.org |
Methodological Approaches for Egd1 Protein Research
Genetic Manipulation Techniques (e.g., Gene Deletion, Mutagenesis)
Genetic manipulation techniques, such as gene deletion and mutagenesis, are fundamental to studying the in vivo function of EGD1 protein. Gene deletion involves removing the gene encoding EGD1, creating a null mutant, to observe the resulting phenotypic changes. For instance, an egd1 null mutant in Saccharomyces cerevisiae is viable, but the induction of galactose-regulated genes is significantly reduced when cells are shifted from glucose to galactose, indicating a role for Egd1p in this process. nih.govpsu.edu Additionally, loss of Egd1 has been shown to suppress the transport of mitochondria to the vacuole, suggesting its requirement for efficient selective mitochondrial degradation (mitophagy). nih.gov
Mutagenesis, including site-directed mutagenesis, allows for specific alterations to the EGD1 gene sequence, leading to changes in the amino acid sequence of the protein. blackwellpublishing.com This technique can be used to investigate the importance of specific residues or domains for EGD1 function, such as its interaction with other proteins or its role in DNA binding. nih.govpsu.edu Creating targeted mutations helps in understanding structure-function relationships of the protein. blackwellpublishing.com Methods for gene deletion and mutagenesis often involve techniques like homologous recombination using suicide plasmids in organisms amenable to genetic manipulation. researchgate.net
Protein Biochemistry and Interaction Studies
Protein biochemistry and interaction studies are crucial for understanding the molecular mechanisms by which this compound functions and interacts with other cellular components. nptel.ac.in These approaches aim to purify EGD1, identify its binding partners, and characterize the nature of these interactions. nih.govwikipedia.org
Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique used to identify proteins that interact with a target protein like EGD1. uky.eduebi.ac.uknih.govfrontiersin.org In this method, EGD1 is typically tagged (e.g., with an epitope tag) and used as bait to isolate protein complexes from cell lysates. ebi.ac.uknih.gov The interacting proteins (prey) that are co-purified with EGD1 are then identified using mass spectrometry. ebi.ac.uknih.gov This allows for the unbiased detection of protein-protein interactions under near-physiological conditions. frontiersin.org AP-MS can provide detailed catalogs of proteins involved in complexes with EGD1 and help in mapping protein interaction networks. nih.govfrontiersin.org
Gel retardation assays, also known as electrophoretic mobility shift assays (EMSA), are used to study protein-DNA or protein-RNA interactions. springernature.comresearchgate.netwikipedia.org This technique is based on the principle that a protein-nucleic acid complex migrates slower through a non-denaturing gel matrix than the free nucleic acid. springernature.comresearchgate.netwikipedia.org Gel retardation assays have been used to demonstrate that EGD1 (Egd1p) is involved in stabilizing the complex between the transcriptional activator GAL4 (Gal4p) and DNA. nih.govpsu.edu Purified Gal4p alone was not capable of forming a stable complex with DNA as assayed by gel retardation, but mixing it with a fraction containing Egd1p restored complex formation. nih.govpsu.edu
| Components in Gel Retardation Assay | Observation | Conclusion |
| DNA + Purified Gal4p | No stable complex (no significant shift) | Purified Gal4p alone is insufficient for stable DNA binding. |
| DNA + Purified Gal4p + Egd1p-containing fraction | Stable complex formed (shifted band observed) | Egd1p is involved in stabilizing the Gal4p-DNA complex. |
Yeast two-hybrid (Y2H) screening is a widely used method for identifying protein-protein interactions. nih.govyeastgenome.orgnih.govnih.govdkfz.de This technique relies on reconstituting the activity of a split transcription factor when two proteins of interest interact. nih.gov One protein (the bait, e.g., EGD1) is fused to the DNA-binding domain of the transcription factor, while potential interacting proteins (the prey) from a library are fused to the activation domain. nih.gov If EGD1 interacts with a prey protein, the DNA-binding and activation domains are brought together, activating reporter gene expression. nih.gov Y2H screens can be used to identify novel proteins that interact with EGD1. nih.govnih.govmassey.ac.nz Studies have utilized Y2H to investigate interactions involving Egd1p, including its association with the Ccr4-Not complex and its subunit Not4p. nih.govresearchgate.net
Western blotting and immunoprecipitation (IP) are standard techniques used in protein research, often in combination, to detect specific proteins and study protein-protein interactions. blackwellpublishing.comresearchgate.netmassey.ac.nzpsu.eduwikipedia.orgbio-rad-antibodies.commicroscopyu.comlicorbio.comsigmaaldrich.com Western blotting involves separating proteins by gel electrophoresis, transferring them to a membrane, and detecting a specific protein using antibodies. rwdstco.com Immunoprecipitation uses an antibody to isolate a specific protein (EGD1) and any interacting partners from a cell lysate. bio-rad-antibodies.comlicorbio.comsigmaaldrich.com The immunoprecipitated proteins are then typically analyzed by Western blotting to confirm the presence of EGD1 and identify co-precipitated interacting proteins. bio-rad-antibodies.comlicorbio.comsigmaaldrich.com This combined approach, known as IP-Western, is valuable for validating protein-protein interactions identified by other methods like yeast two-hybrid screening or for studying the composition of protein complexes containing EGD1. bio-rad-antibodies.comsigmaaldrich.com Western blotting has also been used to assess the expression levels of Egd1p and other related proteins, such as Atg32-3HA, in mutant strains. nih.gov
Yeast Two-Hybrid Screens
Live Cell Imaging and Fluorescence Microscopy
Live cell imaging and fluorescence microscopy techniques allow researchers to visualize the localization and dynamics of this compound within living cells. ebi.ac.ukbio-rad-antibodies.commicroscopyu.comscispace.comfrontiersin.orgmyscope.training By tagging EGD1 with fluorescent proteins (e.g., GFP or mCherry), its distribution and movement can be tracked in real-time. microscopyu.comfrontiersin.orgmyscope.training This is particularly useful for studying processes involving EGD1, such as its association with ribosomes, its potential involvement in protein targeting, or its role in mitophagy. nih.govyeastgenome.org Fluorescence microscopy, including widefield, confocal, and multiphoton microscopy, provides different capabilities for imaging fluorescently tagged proteins in living cells. microscopyu.com Studies on Egd1p have utilized fluorescence microscopy to visualize mitochondria and vacuoles in egd1 null cells, monitoring the transport of mitochondria to the vacuole during mitophagy. nih.gov
Visualization of this compound Localization
Visualizing the subcellular localization of this compound is crucial for understanding its function within cellular compartments. Techniques such as fluorescence microscopy, often employing fluorescent protein fusions, are commonly used for this purpose. For instance, the localization of EGD1 mRNA has been visualized in yeast using a U1A-GFP system, where a U1A-GFP fusion protein binds to a U1A-tagged RNA, allowing detection by GFP fluorescence researchgate.net. While this method specifically tracks the mRNA, similar principles of fluorescent tagging can be applied to the protein itself. Studies suggest that this compound is predominantly found in the cytoplasm, although it may also exhibit transient localization to the nucleus uniprot.org. Tools are also being developed to visualize protein subcellular localization based on enrichment analysis of protein lists on graphical representations of eukaryotic cells biorxiv.org.
Monitoring of Protein Aggregation
Monitoring protein aggregation is important, especially considering EGD1's role as part of the NAC, which is involved in protein folding and targeting. Techniques for monitoring protein aggregation can be applied to study the effects of EGD1 or the NAC complex on the aggregation of other proteins, or to investigate if EGD1 itself is involved in aggregates under certain conditions. Methods include assays based on the increase in fluorescence intensity of dyes like Thioflavin T (ThT) when they bind to β-sheet-rich amyloid fibrils, or by monitoring changes in turbidity caused by precipitated protein bmglabtech.comnih.gov. Molecular folding reporters using fluorescent proteins or enzymes can also be used for non-invasive monitoring of protein aggregation in living cells nih.gov. Research involving yeast models has indicated that disruption of the NAC complex, which includes EGD1, can influence the aggregation of proteins like polyglutamine expanded Huntingtin biorxiv.orgplos.org. Studies have also explored the association of molecular chaperones with arsenite-induced aggregates, indicating protein misfolding promoted by the metalloid researchgate.net. Solubility assays have been used to visualize total protein aggregation in NAC deletion strains, observing no changes relative to wild type in some contexts, suggesting the toxicity rescue phenotype might not be related to enhanced stress response or turnover of misfolded proteins plos.org.
Transcriptomic and Proteomic Analyses
Transcriptomic and proteomic analyses provide comprehensive views of gene expression and protein levels, offering insights into the regulation and abundance of EGD1.
Gene Expression Profiling (e.g., RNA sequencing, Microarrays)
Gene expression profiling techniques such as RNA sequencing (RNA-Seq) and microarrays are used to measure the abundance of mRNA transcripts, including EGD1 mRNA. These methods allow researchers to assess how EGD1 gene expression changes under different experimental conditions or in various cell states. Microarrays utilize probes complementary to specific genes immobilized on a surface to measure transcript levels, being effective for analyzing known genes in organisms with well-annotated genomes labmanager.com. RNA-Seq, on the other hand, is a sequencing-based method that provides a more unbiased and comprehensive view of the transcriptome, capable of detecting novel transcripts and isoforms, and offering a broader dynamic range labmanager.comrna-seqblog.comnih.gov. While microarrays have been a common choice due to cost and ease of analysis, RNA-Seq is increasingly becoming the predominant tool for transcriptome analysis despite its higher cost and computational complexity labmanager.comrna-seqblog.comnih.gov. Differential expression analysis can be performed using data from both RNA-Seq and microarray studies to identify significant changes in gene expression core.ac.uk.
Protein Abundance and Half-Life Determination (e.g., SILAC)
Determining protein abundance and half-life provides crucial information about protein turnover and cellular protein levels. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based proteomic technique used to quantify protein abundance and measure protein half-lives on a large scale biorxiv.orgmdpi.combiorxiv.orgresearchgate.net. In SILAC, cells are cultured in media containing "light" or "heavy" stable isotope-labeled amino acids. By switching cells from light to heavy media and collecting samples at different time points, the incorporation of heavy isotopes into newly synthesized proteins can be measured over time. biorxiv.orgbiorxiv.org. This allows for the calculation of protein synthesis and degradation rates, and thus protein half-life biorxiv.orgbiorxiv.org. For example, in Saccharomyces cerevisiae (yeast), the median abundance of this compound has been reported as 46,777 molecules per cell, with a median absolute deviation of 28,777. The half-life of this compound in this organism is approximately 11.0 hours yeastgenome.org.
Table 1: this compound Abundance and Half-Life in Saccharomyces cerevisiae
| Metric | Value | Unit | Source Organism |
| Median Abundance | 46777 ± 28777 | molecules/cell | Saccharomyces cerevisiae |
| Half-life | 11.0 | hours | Saccharomyces cerevisiae |
Computational and Bioinformatic Approaches
Computational and bioinformatic approaches are essential for analyzing the vast amounts of data generated from transcriptomic and proteomic studies, as well as for predicting protein properties and interactions.
Protein Interaction Network Analysis (e.g., STRING)
Protein interaction network analysis is a key bioinformatic approach used to understand the functional context of a protein by identifying its interacting partners. Databases like STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) compile known and predicted protein-protein interactions from various sources, including experimental data, genomic context, co-expression, and literature github.ioexpasy.org. STRING provides a platform for visualizing these networks and performing enrichment analysis to identify overrepresented functional categories or pathways among the interacting proteins github.ioexpasy.org. This compound has been included in protein interaction networks studied in organisms like Candida glabrata and Debaryomyces hansenii using STRING string-db.orgstring-db.org. These networks can reveal both physical (direct) and functional (indirect) associations, providing insights into the cellular processes in which EGD1 participates github.ioexpasy.org. Tools like NetworkAnalyst also facilitate the interpretation of gene/protein lists within biological networks, including protein-protein interaction networks networkanalyst.ca.
Table 2: this compound Interaction Network Information (Examples from STRING)
| Organism | Database Used | Interaction Types Included | Key Findings (Examples) | Source |
| Candida glabrata | STRING | Experimental, Textmining, Databases, Co-expression, Cooccurrence, Neighborhood, Fusion | Associated with ribosomal components, nascent polypeptide-associated complex. | string-db.org |
| Debaryomyces hansenii | STRING | Experimental, Textmining, Databases, Co-expression, Neighborhood, Gene Fusion, Co-occurrence | Associated with ribosomal subunits, translation, gene expression, protein-containing complex. | string-db.org |
Computational analysis can also involve predicting protein properties such as hydrophobicity researchgate.net, and analyzing protein families to identify residues important for functional diversity nih.gov.
Sequence Homology and Domain Prediction
Sequence homology and domain prediction are fundamental steps in characterizing a protein like EGD1 based on its amino acid sequence. Sequence homology involves comparing the amino acid sequence of EGD1 to known protein sequences in databases to identify evolutionary relationships and conserved regions. This can provide insights into potential functions and structural features based on well-characterized homologous proteins. For instance, the UniProt entries for EGD1 in Candida albicans and Saccharomyces cerevisiae indicate that the existence of the protein is inferred from homology uniprot.orguniprot.orguniprot.org.
Protein domain prediction aims to identify distinct functional or structural units within the protein sequence. These domains often correspond to evolutionarily conserved regions that can fold and function independently. EGD1 is known to contain a domain characteristic of the nascent polypeptide-associated complex (NAC) subunit beta uniprot.orguniprot.orguniprot.org. It is also noted as a homolog of human BTF3 (Transcription factor B3) uniprot.orgyeastgenome.org. Databases and tools can predict these domains based on sequence patterns and comparisons to libraries of known protein domains, such as CDD, FunFam, Gene3D, InterPro, PANTHER, PROSITE, Pfam, and SMART, all of which list the NAC domain (PF01849, SM01407) as a feature of EGD1 in organisms like Gibberella zeae uniprot.org. The concept of protein domains as "building blocks" that are functionally independent and whose combinations determine biological functions is a core principle in this analysis arxiv.org. Methods for predicting protein domain structure from sequence information alone often analyze multiple sequence alignments to quantify domain information content nih.gov.
Analyzing sequence homology and predicting domains helps researchers understand the evolutionary context of EGD1, identify conserved functional regions, and infer potential interaction partners or molecular activities based on the known roles of similar proteins and domains.
Gene Ontology Enrichment Analysis
Gene Ontology (GO) enrichment analysis is a computational method used to determine whether a predefined set of genes or proteins is significantly enriched for particular GO terms compared to a background set. GO terms provide a structured vocabulary to describe gene and protein functions, biological processes, and cellular components. geneontology.org Applying GO enrichment analysis to studies involving EGD1 can reveal the biological contexts and pathways in which it is likely involved.
For EGD1 in Saccharomyces cerevisiae, GO annotations provide insights into its roles. Under Biological Process, EGD1 is annotated with terms such as 'de novo' cotranslational protein folding, cotranslational protein targeting to membrane, macroautophagy, and mitophagy uniprot.orgyeastgenome.orgthebiogrid.org. In terms of Molecular Function, EGD1 is associated with unfolded protein binding uniprot.orgyeastgenome.orgthebiogrid.org. For Cellular Component, EGD1 is primarily found in the cytoplasm and is a part of the nascent polypeptide-associated complex, although it may also transiently localize to the nucleus uniprot.orguniprot.orgyeastgenome.org.
| GO Aspect | GO Term | Source |
|---|---|---|
| Biological Process | 'de novo' cotranslational protein folding | ComplexPortal |
| Biological Process | cotranslational protein targeting to membrane | SGD |
| Biological Process | macroautophagy | SGD |
| Biological Process | mitophagy | SGD |
| Molecular Function | unfolded protein binding | SGD |
| Cellular Component | cytoplasm | ComplexPortal, UniProtKB-SubCell |
| Cellular Component | cytosol | GO_Central |
| Cellular Component | nascent polypeptide-associated complex | SGD |
| Cellular Component | nucleus | UniProtKB-SubCell |
GO enrichment analysis helps to systematically categorize the potential roles of EGD1 based on experimental data or sets of interacting proteins, providing a broader understanding of its involvement in cellular activities.
Protein Structure Prediction (e.g., AlphaFold)
Predicting the three-dimensional structure of a protein from its amino acid sequence is a crucial step towards understanding its function at a molecular level. Experimental methods like X-ray crystallography and cryo-electron microscopy can determine protein structures, but they can be challenging and time-consuming jakemp.com. Computational methods, such as AlphaFold, have revolutionized this field by providing highly accurate protein structure predictions nih.govlaskerfoundation.org.
AlphaFold, developed by DeepMind, uses a novel machine learning approach that incorporates physical and biological knowledge to predict protein structures with accuracy comparable to experimental methods in many cases nih.govlaskerfoundation.orgebi.ac.uk. The AlphaFold Protein Structure Database makes these predictions freely available for a vast number of proteins, including those from Saccharomyces cerevisiae ebi.ac.ukyeastgenome.org. The availability of AlphaFold-predicted structures for EGD1 allows researchers to visualize its conformation and gain insights into how its domains are arranged in three dimensions.
While AlphaFold primarily predicts the structure of individual proteins, the predicted structures can be used to infer potential interaction interfaces and understand how EGD1 might interact with other components of the nascent polypeptide-associated complex or other cellular machinery. jakemp.com The SGD database for S. cerevisiae provides access to the AlphaFold protein structure prediction for EGD1 (YPL037C), highlighting the integration of such computational tools in protein research yeastgenome.org.
The ability to accurately predict protein structures computationally significantly accelerates research by providing structural models that can be used for further analysis, such as identifying potential binding sites or understanding the impact of mutations.
Compound Names and PubChem CIDs
Based on the focus of the provided sections and the search results, the primary entities discussed are proteins and protein complexes. Specific small molecule chemical compounds with corresponding PubChem CIDs were not the focus of the information retrieved regarding these methodological approaches for studying this compound itself.
| Name | Type | PubChem CID (if applicable) |
| This compound | Protein | N/A |
| Nascent Polypeptide-Associated Complex (NAC) | Protein Complex | N/A |
| EGD2 protein | Protein | N/A |
| BTF3 (Transcription factor B3) | Protein | N/A |
| GAL4 protein activator | Protein | N/A |
| Not4p E3 ligase | Protein (Enzyme) | N/A |
| FMP41 protein | Protein | N/A |
| Atg32p | Protein | N/A |
| BTT1 protein | Protein | N/A |
Future Directions and Unanswered Questions in Egd1 Protein Research
Elucidation of EGD1 Protein's Precise Structural Determinants for Specific Functions
Understanding the intricate relationship between a protein's structure and its function is fundamental in molecular biology. For EGD1, a key future direction involves precisely mapping the structural determinants responsible for its specific roles. EGD1 is a subunit of the heterodimeric NAC, which in eukaryotes typically consists of alpha and beta subunits. tandfonline.comnih.gov The yeast NAC, for instance, is a heterodimeric complex of Egd2 (alpha) and either Egd1 or Btt1 (beta). tandfonline.com While the NAC domain is conserved in both alpha and beta homologs, the specific regions within EGD1 that mediate its interactions with ribosomes, nascent polypeptides, or other cellular factors are not fully characterized. tandfonline.com
Future studies should aim to determine the high-resolution structure of EGD1, both in isolation and in complex with its binding partners, particularly within the context of the ribosome. Techniques such as cryo-electron microscopy and X-ray crystallography could provide valuable insights into how the protein folds and how specific residues or domains contribute to its interactions and functions. nih.govdnastar.com For example, understanding how the N-terminal region of betaNAC (Egd1) is critical for ribosome association in yeast could be further illuminated by structural studies. nih.gov Mutational analyses targeting specific residues or domains, followed by functional assays, will be essential to link structural features to specific activities, such as its role in protein targeting to mitochondria or its interaction with the Ccr4-Not complex. yeastgenome.orgoup.comnih.gov The challenge lies in capturing the dynamic nature of proteins like EGD1, which may not possess a single stable structure, especially in isolation. the-scientist.com
Comprehensive Mapping of this compound's Substrate Repertoire in Translation and Targeting
EGD1, as part of the NAC, is known to associate with ribosomes and interact with nascent polypeptide chains as they emerge from the ribosomal exit tunnel. nih.govresearchgate.net However, a comprehensive understanding of the full spectrum of nascent polypeptides that interact with EGD1 is lacking. Identifying these substrates is crucial for deciphering the precise roles of EGD1 in co-translational processes, including folding, targeting, and quality control.
Future research should focus on systematically identifying the nascent chains that bind to EGD1 under various physiological conditions. Techniques such as ribosome profiling coupled with immunoprecipitation of EGD1-ribosome complexes, or cross-linking followed by mass spectrometry, could be employed to map the nascent polypeptide interactome of EGD1. d-nb.info This would help determine if EGD1 interacts with specific classes of proteins, perhaps those destined for particular cellular compartments like mitochondria or the endoplasmic reticulum, or those with specific structural characteristics. yeastgenome.orgnih.govresearchgate.net Quantitative analysis of cotranslational ubiquitination, where EGD1 is implicated as a substrate of the Not4 ubiquitin ligase, could also reveal specific nascent chains that are subject to this modification in an EGD1-dependent manner. oup.comresearchgate.netnih.gov
Identification of Novel this compound Regulatory Mechanisms and Signaling Pathways
The activity and cellular levels of EGD1 are likely subject to intricate regulatory mechanisms. While some interactions, such as its ubiquitination by Not4, have been identified, a complete picture of how EGD1 is regulated at the transcriptional, translational, and post-translational levels remains to be established. oup.comresearchgate.net Furthermore, understanding how EGD1 integrates into broader cellular signaling pathways is essential for appreciating its role in cellular homeostasis and responses to stress.
Future studies should investigate the upstream factors and signaling cascades that influence EGD1 expression, stability, and activity. This could involve identifying transcription factors that regulate the EGD1 gene, analyzing the role of microRNAs or other non-coding RNAs in controlling EGD1 translation, and comprehensively mapping post-translational modifications beyond ubiquitination, such as phosphorylation or acetylation. nih.gov Investigating how EGD1 activity is modulated in response to various cellular stresses, such as ER stress or nutrient deprivation, could reveal its involvement in adaptive signaling pathways. nih.govnih.gov For instance, exploring the connection between EGD1 and pathways like the unfolded protein response (UPR) or TORC1 signaling could provide insights into its role in maintaining proteostasis and regulating cell growth. researchgate.netnih.gov
Characterization of this compound Homologs in Higher Eukaryotic Systems
While EGD1 was initially characterized in yeast, homologs of the NAC complex, including the beta subunit, are conserved across eukaryotes, from yeast to humans. tandfonline.comnih.gov However, the specific functions and regulatory mechanisms of EGD1 homologs in higher eukaryotes may differ or be more specialized compared to yeast. Early embryonic lethal phenotypes observed in NAC mutants in organisms like mice, Drosophila melanogaster, and Caenorhabditis elegans underscore the critical importance of NAC in development in these systems. nih.gov
Future research should focus on characterizing the specific roles of EGD1 homologs in various higher eukaryotic organisms and cell types. This includes identifying their interaction partners, determining their precise localization within the cell, and investigating their involvement in tissue-specific functions. Comparative studies between yeast and higher eukaryotic homologs can highlight conserved functions and identify divergent roles that may have evolved in more complex organisms. Understanding the functional similarities and differences among NAC subunits, including EGD1 homologs, in different species is a key area for future investigation. researchgate.net
Deeper Understanding of this compound's Role in Cellular Quality Control and Disease Pathogenesis Models
EGD1, as a component of the NAC, is implicated in ribosome-associated quality control (RQC), a mechanism that surveys nascent polypeptides for misfolding or translation errors. researchgate.netresearchgate.netcnio.es Defects in protein quality control are linked to various diseases, particularly neurodegenerative disorders characterized by protein aggregation. cnio.esmicrobialcell.comembo.org While studies in yeast have shown that NAC disruption can impact polyglutamine aggregation, the precise mechanisms by which EGD1 contributes to cellular quality control and its direct involvement in the pathogenesis of protein-misfolding diseases in higher eukaryotes require deeper investigation. researchgate.net
Future research should aim to elucidate the molecular mechanisms by which EGD1 participates in RQC and other protein quality control pathways. This includes identifying the specific types of aberrant nascent chains that are recognized by EGD1-containing NAC and how these are subsequently triaged for refolding, degradation, or sequestration. nih.govnih.gov Utilizing disease models, such as yeast or mammalian cell lines expressing aggregation-prone proteins, can help define the role of EGD1 in preventing or mitigating protein toxicity. microbialcell.comresearchgate.net Investigating whether modulating EGD1 levels or activity could be a therapeutic strategy for proteinopathies is a promising area for future research. The link between defective protein quality control and neurodegeneration highlights the potential significance of EGD1 in these contexts. cnio.esmicrobialcell.com
Development of Advanced Methodologies for Studying this compound Dynamics in vivo
Studying the dynamic behavior of proteins within living cells is crucial for understanding their functions in their native environment. EGD1, as a ribosome-associated protein involved in co-translational processes, likely exhibits dynamic interactions and localization. Developing and applying advanced methodologies to study EGD1 dynamics in vivo is a significant future direction.
Future research should leverage techniques such as live-cell imaging with fluorescently tagged EGD1 to visualize its association with ribosomes and its movement within the cell under different physiological conditions. nih.gov Single-molecule tracking could provide insights into the diffusion and interaction kinetics of individual EGD1 molecules. nih.gov Furthermore, advanced biochemical techniques that allow for the capture and analysis of transient protein-protein interactions in vivo will be valuable for understanding the dynamic nature of EGD1's interactions with nascent chains and other factors. e-acnm.org Methods for studying protein dynamics throughout the cell cycle or in response to rapid environmental changes can reveal how EGD1 activity is coordinated with cellular processes. nih.gov The development of these methodologies will be critical for moving beyond static observations and gaining a truly dynamic understanding of EGD1's roles.
Future Research Directions for this compound
| Section | Key Unanswered Questions | Potential Research Approaches |
| 9.1 | What are the precise structural determinants of EGD1 for its specific functions? | High-resolution structural studies (Cryo-EM, X-ray crystallography), site-directed mutagenesis, functional assays. |
| 9.2 | What is the complete repertoire of nascent polypeptide substrates that interact with EGD1? | Ribosome profiling coupled with immunoprecipitation, cross-linking followed by mass spectrometry. |
| 9.3 | What are the novel regulatory mechanisms and signaling pathways controlling EGD1? | Transcriptional and translational regulation studies, comprehensive mapping of post-translational modifications, analysis of stress responses. |
| 9.4 | How do EGD1 homologs in higher eukaryotes function and differ from yeast EGD1? | Comparative studies, characterization in various cell types and organisms, identification of tissue-specific roles. |
| 9.5 | What is the precise role of EGD1 in cellular quality control and disease pathogenesis? | Mechanistic studies of RQC involvement, utilization of proteinopathy models, investigation of therapeutic potential. |
| 9.6 | How can this compound dynamics be effectively studied in vivo? | Live-cell imaging, single-molecule tracking, advanced biochemical techniques for studying transient interactions. |
Q & A
Q. What is the primary role of EGD1 in ribosome-associated complexes, and what experimental approaches validate this function?
EGD1, a subunit of the Nascent Polypeptide-Associated Complex (NAC), is critical for ribosome association and cotranslational protein quality control. Key methodologies to study this include:
- Yeast genetic models (e.g., egd1Δ and egd2Δ knockouts) to assess protein stability and ribosome binding via Western blotting with anti-HA antibodies .
- Co-immunoprecipitation (Co-IP) to identify interactions with ribosomal proteins (e.g., Rpl25) under varying conditions (e.g., ubiquitination-deficient strains) .
- Site-directed mutagenesis combined with cross-linking experiments (e.g., UV-activated p-benzoyl-l-phenylalanine substitutions) to map interaction interfaces between EGD1 and partners like Egd2 or Chp1 .
Q. How can researchers reliably detect and quantify EGD1 expression in cellular models?
- Western blotting using validated antibodies (e.g., anti-HA for tagged constructs) and normalization to ribosomal protein controls (e.g., Rpl25) to account for ribosome-bound versus free EGD1 .
- Quantitative proteomics (LC-MS/MS) with isotopic labeling (e.g., SILAC) to measure EGD1 abundance changes in knockout or stress conditions .
- Fluorescent tagging (e.g., GFP fusion) coupled with live-cell imaging to monitor EGD1 localization dynamics in real time .
Advanced Research Questions
Q. How can contradictory findings about EGD1’s role in protein stability be resolved?
Conflicting data (e.g., EGD1 stability in not4Δ vs. wild-type strains) require:
- Controlled genetic backgrounds : Ensure isogenic strains and standardized growth conditions to minimize confounding variables .
- Proteasome inhibition assays (e.g., MG132 treatment) to distinguish ubiquitination-dependent degradation from other regulatory mechanisms .
- Multi-omics integration : Correlate transcriptomic (RNA-seq) and proteomic data to disentangle transcriptional vs. post-translational regulation .
Q. What advanced methodologies are suitable for mapping EGD1’s interactome under stress conditions?
- Proximity-dependent biotinylation (e.g., BioID or TurboID) to identify transient interactions during stress (e.g., heat shock, oxidative stress) .
- Cross-linking mass spectrometry (XL-MS) : Combine chemical cross-linkers (e.g., DSS) with high-resolution MS to resolve structural interfaces in EGD1 complexes .
- Cryo-EM for high-resolution structural analysis of EGD1-ribosome complexes, particularly during nascent chain engagement .
Q. How should researchers design experiments to distinguish EGD1’s canonical NAC functions from moonlighting roles?
- Conditional knockout models : Use inducible promoters (e.g., GAL1) to acutely deplete EGD1 and assess immediate effects on translation vs. delayed phenotypes .
- Ribosome profiling : Compare polysome loading and nascent chain stalling in egd1Δ vs. wild-type cells to isolate translation-specific roles .
- Functional complementation assays : Test EGD1 mutants (e.g., ubiquitination-deficient variants) for rescue of protein aggregation or ribosomal defects .
Methodological Best Practices
Q. What statistical and reproducibility safeguards are critical for EGD1 studies?
- Pre-registered analysis plans : Define hypotheses, normalization methods (e.g., housekeeping proteins for Western blots), and outlier criteria upfront to reduce bias .
- Power calculations : Use pilot data (e.g., EGD1 expression variance in wild-type cells) to determine sample sizes for proteomic or genetic screens .
- Independent replication : Validate key findings in distinct models (e.g., yeast, mammalian cells) or with orthogonal techniques (e.g., Co-IP vs. cross-linking) .
Q. How can bioinformatics tools enhance EGD1 functional annotation?
- Database mining : Use UniProt for conserved domains, STRING for interaction networks, and PRIDE for comparative proteomic datasets .
- Evolutionary analysis : Align EGD1 orthologs (e.g., using BLAST or Clustal Omega) to identify critical residues for mutagenesis studies .
- Machine learning : Train models on NAC-associated proteins to predict novel EGD1 interactors from high-throughput screens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
